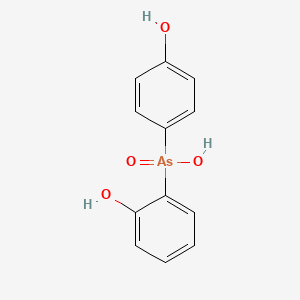
(2-Hydroxyphenyl)(4-hydroxyphenyl)arsinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 41377: is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a subject of interest in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of NSC 41377 involves a series of chemical reactions that require precise conditions. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of NSC 41377 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch or continuous mode.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: NSC 41377 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: NSC 41377 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: NSC 41377 is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: In biological research, NSC 41377 is used to investigate cellular processes and molecular interactions. It is often employed in studies involving enzyme inhibition and protein binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. It is studied for its effects on specific molecular targets and pathways involved in diseases.
Industry: NSC 41377 is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance products.
Mécanisme D'action
The mechanism of action of NSC 41377 involves its interaction with specific molecular targets. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved include:
Enzyme Inhibition: NSC 41377 can inhibit the activity of certain enzymes, affecting metabolic processes.
Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
NSC 12345: This compound shares similar structural features with NSC 41377 but differs in its reactivity and applications.
NSC 67890: Another related compound, known for its distinct mechanism of action and therapeutic potential.
Uniqueness: NSC 41377 stands out due to its specific molecular interactions and broad range of applications. Its unique properties make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
6973-94-0 |
|---|---|
Formule moléculaire |
C12H11AsO4 |
Poids moléculaire |
294.13 g/mol |
Nom IUPAC |
(2-hydroxyphenyl)-(4-hydroxyphenyl)arsinic acid |
InChI |
InChI=1S/C12H11AsO4/c14-10-7-5-9(6-8-10)13(16,17)11-3-1-2-4-12(11)15/h1-8,14-15H,(H,16,17) |
Clé InChI |
LYLOLQCNEFADIQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)O)[As](=O)(C2=CC=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


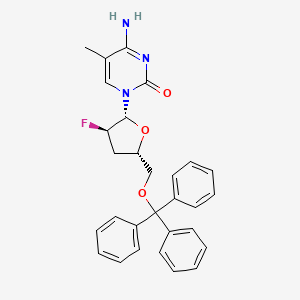


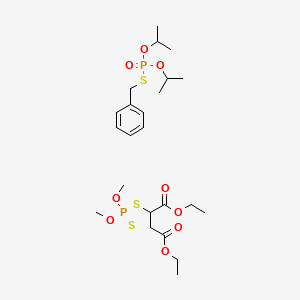
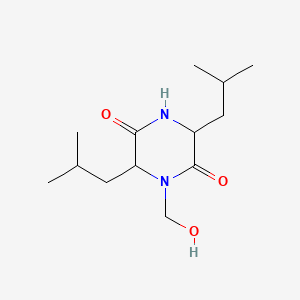
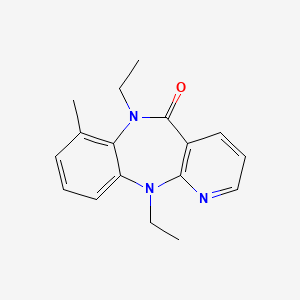
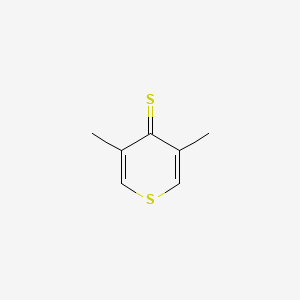
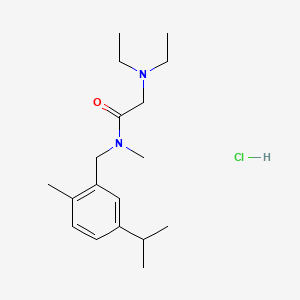
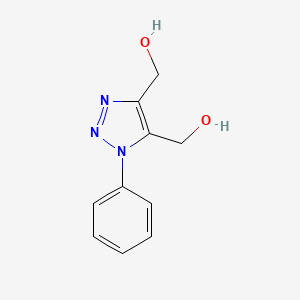

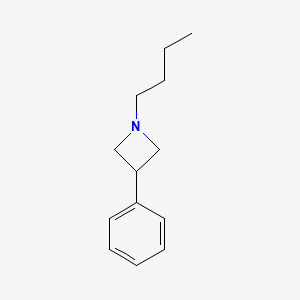
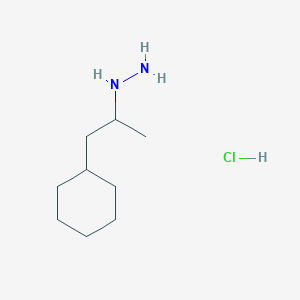

![2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810170.png)
